2-Propylzinc bromide, 0.50 M in THF
Overview
Description
2-Propylzinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound widely used in organic synthesis. It is a solution of 2-propylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The compound is known for its reactivity and utility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylzinc bromide can be synthesized through the reaction of 2-propyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
2-Propyl bromide+Zinc→2-Propylzinc bromide
Industrial Production Methods: In industrial settings, the production of 2-propylzinc bromide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Propylzinc bromide is primarily involved in cross-coupling reactions, where it acts as a nucleophile. It can participate in various types of reactions, including:
Substitution Reactions: Reacts with electrophiles to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain organic compounds under specific conditions.
Addition Reactions: Adds to multiple bonds in organic molecules.
Common Reagents and Conditions:
Nickel or Palladium Catalysts: Often used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation and moisture contamination.
Tetrahydrofuran: As a solvent to dissolve the reactants and facilitate the reaction.
Major Products Formed: The major products formed from reactions involving 2-propylzinc bromide depend on the specific reactants and conditions used. Common products include various substituted organic compounds, such as alkanes, alkenes, and aromatic compounds.
Scientific Research Applications
Chemistry: 2-Propylzinc bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology and Medicine: In biological and medicinal research, 2-propylzinc bromide is used to synthesize bioactive compounds and intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in the creation of new therapeutic agents.
Industry: In the industrial sector, 2-propylzinc bromide is used in the production of fine chemicals, polymers, and materials. Its reactivity and versatility make it an essential reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-propylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used. In cross-coupling reactions, for example, 2-propylzinc bromide reacts with electrophiles in the presence of a catalyst to form new carbon-carbon bonds.
Comparison with Similar Compounds
- Isopropylzinc bromide
- Diisopropylzinc
- Methylzinc chloride
- Isobutylzinc bromide
- tert-Butylzinc bromide
Comparison: 2-Propylzinc bromide is unique in its specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain reactions, such as higher selectivity and efficiency in cross-coupling reactions. Its use in tetrahydrofuran as a solvent also provides specific benefits, including better solubility and stability.
Properties
IUPAC Name |
bromozinc(1+);propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUATXZETUXBSR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77047-87-1 | |
Record name | 77047-87-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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